

chemical structure and properties of AZD9496

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Compound of Interest

Compound Name: AZD9496

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AZD9496: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD9496 is an orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) that has demonstrated potent antagonist activity and the ability to induce the degradation of the estrogen receptor alpha (ER α).^[1] This document provides an in-depth technical overview of the chemical structure, properties, mechanism of action, and key preclinical findings for **AZD9496**, intended for professionals in the fields of oncology research and drug development.

Chemical Structure and Physicochemical Properties

AZD9496, with the IUPAC name (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid, is a novel small molecule inhibitor of ER α .^{[1][2]} Its chemical and physicochemical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	(E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid	[2]
Molecular Formula	C ₂₅ H ₂₅ F ₃ N ₂ O ₂	[2]
Molecular Weight	442.5 g/mol	[2]
CAS Number	1639042-08-2	[2]
SMILES	<chem>C[C@@H]1CC2=C(--INVALID-LINK--C3=C(C=C(C=C3F)/C=C/C(=O)O)F)NC4=CC=CC=C24</chem>	[2]
Appearance	Solid powder	[3]

Pharmacological Properties

AZD9496 is a potent and selective antagonist and downregulator of ER α . It exhibits high binding affinity for ER α and effectively induces its degradation, leading to the inhibition of ER-mediated signaling pathways crucial for the growth and survival of ER-positive cancer cells.

In Vitro Activity

The in vitro potency of **AZD9496** has been evaluated in various assays, demonstrating its efficacy in ER α binding, downregulation, and antagonism, as well as inhibition of cancer cell proliferation.

Assay	IC ₅₀ / EC ₅₀ (nM)	Cell Line	Reference
ERα Binding	0.82	-	[4]
ERα Downregulation	0.14	MCF-7	[4]
ERα Antagonism	0.28	MCF-7	[4]
MCF-7 Cell Growth	0.04	MCF-7	[5]

In Vivo Efficacy

Preclinical studies in xenograft models have demonstrated the potent anti-tumor activity of **AZD9496**. Oral administration of **AZD9496** resulted in significant, dose-dependent tumor growth inhibition in estrogen-dependent MCF-7 xenografts.[\[1\]](#)

Animal Model	Dose	Tumor Growth Inhibition	Reference
MCF-7 Xenograft	0.5 mg/kg (oral, qd)	Significant Inhibition	[1]
MCF-7 Xenograft	50 mg/kg (oral, qd)	96%	[1]

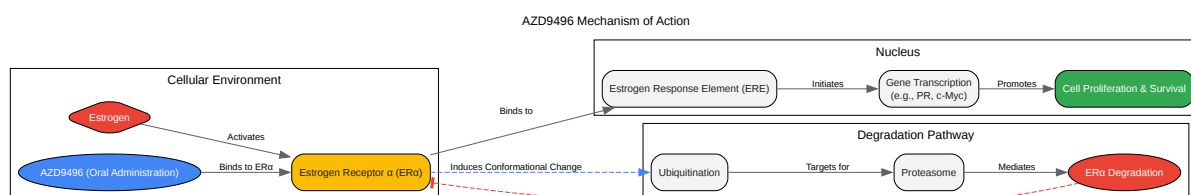
Pharmacokinetics

AZD9496 has shown high oral bioavailability across multiple species, a critical attribute for its clinical development.

Species	Oral Bioavailability (F%)	Reference
Rat	63	[4]
Mouse	91	[4]
Dog	74	[4]

Mechanism of Action and Signaling Pathway

AZD9496 exerts its anti-cancer effects by directly targeting the estrogen receptor signaling pathway. As a SERD, it binds to ER α , inducing a conformational change that leads to the ubiquitination and subsequent proteasomal degradation of the receptor. This prevents the transcription of estrogen-responsive genes that are critical for the proliferation and survival of ER-positive breast cancer cells. The downstream effect of this action is a reduction in the levels of proteins such as the progesterone receptor (PR), a well-established biomarker of ER pathway activity.[1]



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Caption: Mechanism of action of **AZD9496** as a Selective Estrogen Receptor Degradator (SERD).

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of **AZD9496**.

ER α Binding Assay

A competitive binding assay is performed to determine the affinity of **AZD9496** for ER α .

- Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., ^3H -estradiol) from the estrogen receptor.

- Protocol:
 - Rat uterine cytosol or human recombinant ER α is prepared as the source of the receptor.
 - A single concentration of ^3H -17 β -estradiol is incubated with the ER preparation in the presence of varying concentrations of **AZD9496** (typically over a range of at least six orders of magnitude).[6]
 - Following equilibration, the amount of radioactivity bound to the ER is measured.[6]
 - The concentration of **AZD9496** that inhibits 50% of the radioligand binding (IC₅₀) is determined by nonlinear regression analysis.[6]

Cell Proliferation Assay

The anti-proliferative activity of **AZD9496** is assessed using cancer cell lines.

- Principle: This assay measures the effect of the compound on the growth of cancer cells over a period of time.
- Protocol (using MCF-7 cells):
 - MCF-7 cells are seeded into 96-well plates at a density of approximately 1×10^4 cells per well.[2]
 - The cells are treated with various concentrations of **AZD9496**.
 - After a defined incubation period (e.g., 72 hours), cell viability is determined using a Cell Counting Kit-8 (CCK-8) or a similar colorimetric assay.[2]
 - The absorbance is measured at 450 nm, and the concentration of **AZD9496** that inhibits 50% of cell growth (EC₅₀) is calculated.[2]

Western Blot for ER α Degradation

Western blotting is used to visualize and quantify the degradation of ER α protein induced by **AZD9496**.

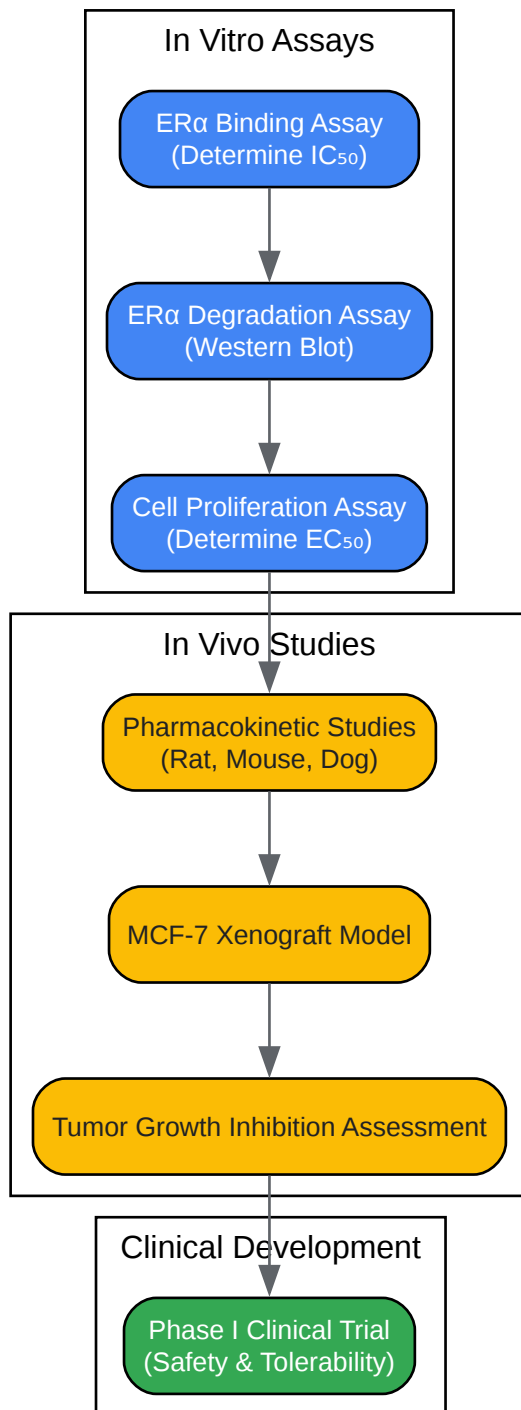
- Principle: This technique separates proteins by size, allowing for the detection of specific proteins using antibodies.
- Protocol:
 - MCF-7 cells are treated with **AZD9496** for a specified duration.
 - Total protein is extracted from the cells, and the protein concentration is determined.
 - Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
 - The membrane is incubated with a primary antibody specific for ER α , followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
 - The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified to determine the extent of ER α degradation relative to a loading control (e.g., vinculin).[1]

In Vivo Xenograft Study

The anti-tumor efficacy of **AZD9496** is evaluated in an animal model.

- Principle: This study assesses the ability of the compound to inhibit the growth of human tumors implanted in immunocompromised mice.
- Protocol (using MCF-7 xenografts):
 - MCF-7 cells are subcutaneously injected into the flank of female SCID mice.[3]
 - Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
 - **AZD9496** is administered orally at various doses (e.g., 0.5, 5, 50 mg/kg) daily.[1][3]
 - Tumor volume is measured regularly with calipers.
 - At the end of the study, tumors are excised, and protein levels of ER α and downstream markers like PR can be analyzed by Western blot.[1]

Preclinical Evaluation Workflow for AZD9496

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References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Comparative Efficacy of AZD9496 and Fulvestrant on the Growth of Pituitary Adenoma via Blocking JAK2/STAT5B Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
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